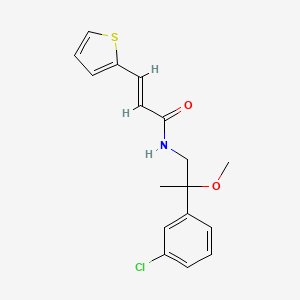
3-フェニルメタンスルホニル安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylmethanesulfonylbenzoic acid is a compound with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol. It is commonly used as a pharmaceutical intermediate in the production of various drugs. This compound is known for its stability and reactivity, making it a valuable component in chemical synthesis and industrial applications.
科学的研究の応用
3-Phenylmethanesulfonylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
Target of Action
Biochemical Pathways
The specific biochemical pathways affected by 3-Phenylmethanesulfonylbenzoic acid are currently unknown. The compound’s role as a pharmaceutical intermediate suggests that it may be involved in a variety of pathways, depending on the specific drug it is used to produce
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect a drug’s effectiveness and stability .
生化学分析
Biochemical Properties
It is known that benzoic acid, a related compound, can undergo reactions at the benzylic position This suggests that 3-Phenylmethanesulfonylbenzoic acid may interact with enzymes, proteins, and other biomolecules in a similar manner
Cellular Effects
Changes in pH levels can affect cell membrane properties , and acidosis can induce reprogramming of cellular metabolism Given that 3-Phenylmethanesulfonylbenzoic acid is an acidic compound, it may have similar effects on cells
Molecular Mechanism
Benzoic acid, a related compound, can undergo oxidation to form a carboxylic acid functional group This suggests that 3-Phenylmethanesulfonylbenzoic acid may exert its effects at the molecular level through similar reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of biochemical reactions can vary over time, from milliseconds (response time) to years (lifetime)
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages
Metabolic Pathways
It is known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle
Transport and Distribution
It is known that membrane transport proteins play an important role in the absorption, distribution, metabolism, and elimination (ADME) of drugs
Subcellular Localization
It is known that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylmethanesulfonylbenzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of 3-Phenylmethanesulfonylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The industrial production also incorporates purification steps such as recrystallization and chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
3-Phenylmethanesulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
類似化合物との比較
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with similar reactivity but lacking the sulfonyl group.
Phenylmethanesulfonyl chloride: A related compound used as a reagent in the synthesis of sulfonyl derivatives.
Sulfonamides: Compounds with a sulfonyl group attached to an amine, used as antibiotics.
Uniqueness
3-Phenylmethanesulfonylbenzoic acid is unique due to its combination of a benzoic acid moiety with a phenylmethanesulfonyl group. This structure imparts specific reactivity and stability, making it valuable in various chemical and industrial applications.
特性
IUPAC Name |
3-benzylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c15-14(16)12-7-4-8-13(9-12)19(17,18)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBNVHKERLQFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
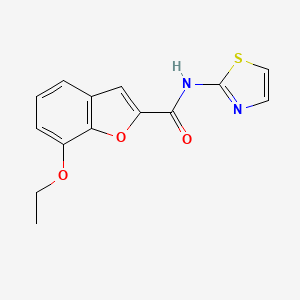
![2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B2434526.png)
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
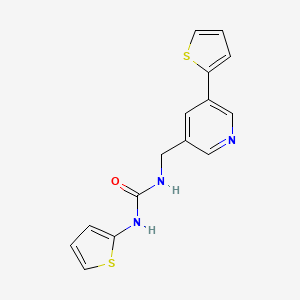
![3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide](/img/structure/B2434534.png)

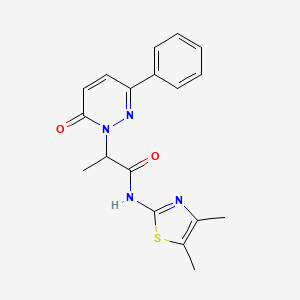
![methyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2434538.png)

![methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2434540.png)
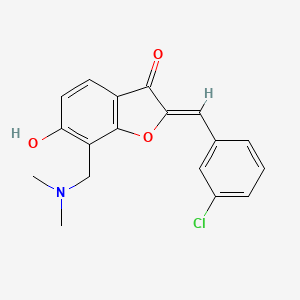
![Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2434543.png)
![2-[3-(2,5-Dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2434544.png)
